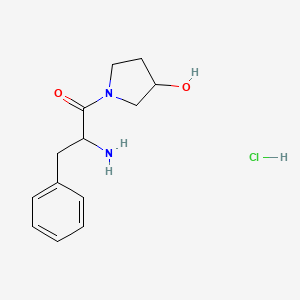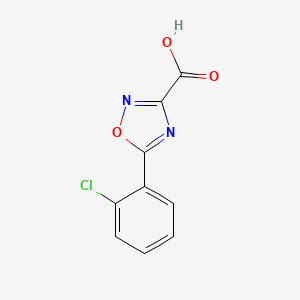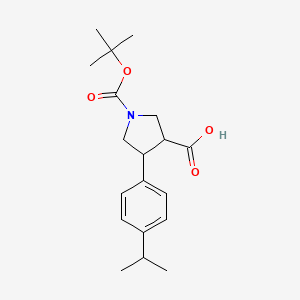
5-Methylpyrimidine-4-carboxylic acid
Vue d'ensemble
Description
5-Methylpyrimidine-4-carboxylic acid is a compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance with a boiling point of 316.6±22.0°C at 760 mmHg .
Molecular Structure Analysis
The linear formula of this compound is C6H6N2O2 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 138.13 and a boiling point of 316.6±22.0°C at 760 mmHg .
Applications De Recherche Scientifique
One-Step Construction of 2-Substituted-4,6-Diazaindoles
5-Methylpyrimidine-4-carboxylic acid derivatives are utilized in the synthesis of 2-substituted-4,6-diazaindoles. A study demonstrated the one-step construction of these compounds using n-BuLi to treat unprotected 5-amino-4-methylpyrimidine, which resulted in the direct condensation with various carboxylic acid derivatives, facilitating the synthesis without the need for protecting groups or oxidation-state adjustment (Song et al., 2009).
Synthesis of HCV NS5B Polymerase Inhibitors
5,6-Dihydroxypyrimidine-4-carboxylic acids, including derivatives of this compound, have shown promise as inhibitors of the HCV NS5B polymerase. These compounds bind at the enzyme's active site, with certain analogs displaying improved activity over initial leads. This research contributed to understanding the pharmacophore of this class of inhibitors (Stansfield et al., 2004).
Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters
This compound derivatives are also utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters. A study reported the synthesis of these compounds through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. The process proved highly regioselective, allowing for the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, useful for the preparation of pharmacologically active molecules (Regan et al., 2012).
Ring Transformation Leading to Functionalized 4-Aminopyridines
The interaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones has been shown to result in a ring transformation, yielding functionalized 4-aminopyridines. Through this process, various amino groups can be introduced, showcasing the chemical versatility and potential applications of this compound derivatives (Nishiwaki et al., 2006).
Supramolecular Scaffold for Carboxylic Acid Complexes
Studies have explored the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and selected dicarboxylic acids, focusing on the solid state. This research highlights the supramolecular polymeric structures formed through these interactions, providing insights into the structural dynamics and potential applications of this compound derivatives in creating complex supramolecular architectures (Mahapatra et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUWGJOBDUGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696952 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933683-35-3 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMMPCA exert its hypolipidemic effect?
A1: AMMPCA demonstrates its lipid-lowering effect through multiple mechanisms:
- Inhibition of Lipid Synthesis: AMMPCA effectively reduces the activity of enzymes responsible for triglyceride and cholesterol synthesis in the liver. [] This leads to an overall decrease in lipid production.
- Lipoprotein Modulation: The compound lowers low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. [] This suggests AMMPCA might promote the clearance of lipids from the bloodstream.
- Enhanced Biliary Excretion: Preliminary findings indicate that AMMPCA might accelerate the excretion of cholesterol and its metabolites through bile. []
Q2: What is the impact of AMMPCA on lipid levels in different tissues?
A2: Studies show varying results depending on the animal model:
- Mice: AMMPCA administration resulted in a noticeable reduction of lipid levels in various tissues. []
- Rats: While AMMPCA effectively lowered serum lipid levels in rats, a significant decrease in tissue lipid levels was not observed. [] This difference highlights the importance of considering species-specific responses when interpreting research findings.
Q3: What do we know about the absorption, distribution, metabolism, and excretion (ADME) profile of AMMPCA?
A3: Research using radiolabeled AMMPCA in rats provides insights into its disposition: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)


![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
